N-Methyl-N-prop-2-en-1-ylthiourea chemical structure and physical properties
N-Methyl-N-prop-2-en-1-ylthiourea chemical structure and physical properties
An In-depth Technical Guide to N-Methyl-N-prop-2-en-1-ylthiourea and its Structural Analogue, N-Allylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Thioureas
The thiourea scaffold, characterized by the -HN-C(=S)-NH- pharmacophore, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antioxidant properties.[2][3] This guide provides a detailed exploration of N-Methyl-N-prop-2-en-1-ylthiourea. Due to the limited direct literature on this specific compound, we will ground our analysis in the extensive research available for its close structural analogue, N-Allylthiourea (also known as 1-Allyl-2-thiourea or Thiosinamine). By understanding the well-documented properties and synthesis of N-Allylthiourea, we can provide expert insights and predictive analysis for its N-methylated counterpart, a crucial step in novel drug design and synthesis planning.
PART 1: Unraveling the Chemical Structure
A precise understanding of the molecular architecture is fundamental. The user's topic specifies a disubstituted thiourea with both a methyl and an allyl (prop-2-en-1-yl) group on the same nitrogen atom. This is distinct from the more commonly studied N,N'-disubstituted thioureas where substituents are on different nitrogens.
1.1. Structural Elucidation: N-Methyl-N-prop-2-en-1-ylthiourea vs. N-Allylthiourea
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N-Allylthiourea (1-Allyl-2-thiourea): A monosubstituted thiourea where one nitrogen atom is bonded to an allyl group and the other remains unsubstituted (-NH2). Its IUPAC name is (prop-2-en-1-yl)thiourea.[4][5][6]
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N-Methyl-N-prop-2-en-1-ylthiourea: An N,N-disubstituted thiourea. Both the methyl and allyl groups are attached to the same nitrogen atom, leaving the other nitrogen as a primary amine.
The placement of the methyl group significantly influences the molecule's steric hindrance, polarity, and hydrogen bonding capability, which in turn dictates its physical properties and biological interactions.
Caption: Comparative structures of N-Allylthiourea and the target N-Methyl-N-prop-2-en-1-ylthiourea.
1.2. Chemical Identifiers of N-Allylthiourea
For any research endeavor, referencing the correct chemical entity is paramount. The following identifiers correspond to the well-studied N-Allylthiourea.
| Identifier | Value | Source |
| IUPAC Name | (prop-2-en-1-yl)thiourea | [4][5][6] |
| Synonyms | 1-Allyl-2-thiourea, Thiosinamine, Rhodalline | [5][7] |
| CAS Number | 109-57-9 | [4][8] |
| Molecular Formula | C4H8N2S | [4][8] |
| Molecular Weight | 116.18 g/mol | [8] |
| InChI Key | HTKFORQRBXIQHD-UHFFFAOYSA-N | [4][5] |
| SMILES | NC(=S)NCC=C | [4][6] |
PART 2: Physicochemical Properties
The physical properties of a compound are critical for determining its handling, formulation, and behavior in biological systems.
2.1. Physical Properties of N-Allylthiourea
The following data for N-Allylthiourea has been compiled from various chemical suppliers and databases. It serves as a baseline for predicting the properties of its N-methylated derivative.
| Property | Value | Source |
| Physical State | Solid, white to off-white powder/crystal | [7] |
| Melting Point | 69.0 to 73.0 °C | [7] |
| Solubility | Water: Soluble (30 parts) Alcohol: Soluble Diethyl Ether: Slightly Soluble Benzene: Insoluble | [9] |
| Assay | ≥98% | [7] |
2.2. Predicted Properties of N-Methyl-N-prop-2-en-1-ylthiourea
The introduction of a methyl group onto the allyl-substituted nitrogen is expected to alter these properties:
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Polarity & Solubility: The replacement of a hydrogen atom (on the nitrogen) with a methyl group slightly decreases the molecule's overall polarity and removes one hydrogen bond donor site. This would likely lead to a decrease in water solubility compared to N-Allylthiourea. Solubility in less polar organic solvents might increase.
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Melting Point: The disruption in the crystal lattice packing due to the additional methyl group and the reduction in hydrogen bonding capacity would likely result in a lower melting point compared to N-Allylthiourea.
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Molecular Weight: The molecular weight will increase to 130.21 g/mol .
PART 3: Synthesis and Characterization
A robust and reproducible synthesis protocol is the foundation of any chemical research. Thioureas are commonly synthesized through the reaction of an amine with an isothiocyanate.
3.1. Experimental Protocol: Synthesis of N-Allylthiourea
This protocol is a standard method for preparing monosubstituted thioureas and is based on the reaction between allyl isothiocyanate and ammonia.[10][11]
Reaction Principle: The nucleophilic nitrogen of ammonia attacks the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate, forming the N-Allylthiourea product.
Caption: Experimental workflow for the synthesis of N-Allylthiourea.
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, add concentrated ammonium hydroxide solution.
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Reagent Addition: Over a period of approximately 1 hour, slowly add allyl isothiocyanate to the ammonium hydroxide solution with continuous stirring. The reaction can be exothermic, and a controlled addition rate is crucial to prevent overheating.[11]
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Reaction Completion: Once the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to drive off excess ammonia.[11]
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Decolorization: Add a small amount of activated carbon (e.g., Norit) to the hot solution and filter while hot to remove impurities.
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Crystallization: Cool the filtrate in an ice bath. N-Allylthiourea will crystallize out of the solution.[10]
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Isolation & Purification: Collect the crystals by filtration, wash with several portions of ice-cold water, and dry. Further purification can be achieved by recrystallization from ethanol or water.[10][11]
3.2. Proposed Synthesis of N-Methyl-N-prop-2-en-1-ylthiourea
To synthesize the target molecule, the logical and most direct approach is to react thiophosgene (CSCl₂) or a precursor with N-methylallylamine, followed by ammonolysis.
Reaction Principle: This two-step process first involves the formation of an N-methyl-N-allylthiocarbamoyl chloride, which is then converted to the primary thiourea by reaction with ammonia.
Caption: Proposed synthetic pathway for N-Methyl-N-prop-2-en-1-ylthiourea.
3.3. Structural Characterization
The identity and purity of the synthesized compound must be confirmed using modern analytical techniques. For thiourea derivatives, the following methods are standard:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. For N-Methyl-N-prop-2-en-1-ylthiourea, one would expect to see distinct signals for the methyl, allyl, and amine protons.[12][13][14]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks for thioureas include N-H stretching and C=S (thiocarbonyl) stretching vibrations.[12][13]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[12]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the molecule.[12]
PART 4: Applications and Scientific Relevance
Thiourea derivatives are a subject of intense research due to their wide-ranging applications. While specific applications for N-Methyl-N-prop-2-en-1-ylthiourea are not documented, the activities of N-Allylthiourea and related structures provide a strong rationale for its investigation.
4.1. Established Applications of N-Allylthiourea and its Derivatives
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Anticancer Research: Numerous studies have synthesized derivatives of N-Allylthiourea and evaluated them for anticancer activity.[15] These compounds are often tested for their ability to inhibit key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[16][17] The thiourea pharmacophore is crucial for binding to enzymatic targets.[1]
-
Agrochemicals: Thiourea derivatives are widely used in agriculture as herbicides, fungicides, and insect growth regulators.[12][18]
-
Nitrification Inhibitor: N-Allylthiourea is used in environmental and agricultural studies as a nitrification inhibitor to control the transformation of nitrogen compounds in soil.
-
Synthetic Precursors: The reactive nature of the thiourea group makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds.[2][19]
4.2. Future Research Directions
The synthesis and evaluation of N-Methyl-N-prop-2-en-1-ylthiourea would be a logical next step in this field. Investigating how the N,N-disubstitution pattern affects its binding affinity to biological targets like EGFR, its antimicrobial efficacy, and its antioxidant potential would be a valuable contribution to medicinal chemistry.[13][20] Molecular docking studies could first be employed to predict its interaction with known protein targets, guiding subsequent in-vitro and in-vivo testing.[3][16]
Conclusion
This guide has provided a comprehensive overview of N-Methyl-N-prop-2-en-1-ylthiourea by leveraging the substantial body of knowledge surrounding its close analogue, N-Allylthiourea. We have detailed its chemical structure, established physical properties, and a reliable synthesis protocol. Furthermore, we have offered scientifically grounded predictions for the properties and a plausible synthetic route for the target N-methylated compound. The diverse applications of thioureas, particularly in drug development, underscore the potential value of synthesizing and characterizing novel derivatives like N-Methyl-N-prop-2-en-1-ylthiourea. This foundational knowledge serves as a critical resource for researchers aiming to explore this promising area of chemical science.
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